6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry . This compound features a unique structure with methoxy groups at positions 6 and 7, a furan ring, and a dihydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenethylamine with 5-methylfurfural under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
6,7-Dimethoxy-2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. This interaction can modulate biochemical pathways involved in cell signaling, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the furan ring.
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methyl group instead of the furan ring.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the furan ring and the methyl group.
Uniqueness
The presence of the 5-methylfuran-2-yl group in 6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties and potential biological activities that are not observed in its simpler analogs .
Properties
CAS No. |
132242-33-2 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35g/mol |
IUPAC Name |
6,7-dimethoxy-2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H21NO3/c1-12-4-5-15(21-12)11-18-7-6-13-8-16(19-2)17(20-3)9-14(13)10-18/h4-5,8-9H,6-7,10-11H2,1-3H3 |
InChI Key |
DUDCONSCZAQBCP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
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